

Precision Nomenclature & Database Retrieval: 7-Chloro-1H-indol-4-ol

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Compound of Interest

Compound Name: 7-chloro-1H-indol-4-ol

Cat. No.: B1646730

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A Technical Guide for Cheminformatics & Medicinal Chemistry

Executive Summary

7-chloro-1H-indol-4-ol (CAS: 1167055-30-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive indole derivatives, including analogs of beta-blockers (e.g., Pindolol) and necroptosis inhibitors.^{[1][2]}

For researchers, this compound presents a high risk of identification error due to its structural similarity to three common "decoys":

- 7-chloroindole (Missing the hydroxyl group).^[3]
- 7-chloro-4-hydroxyquinoline (Nitrogen position shift).^{[1][3]}
- 4-chloro-1H-indol-7-ol (Positional isomer).^{[1][3]}

This guide provides the definitive synonym mappings and a self-validating search protocol to ensure the retrieval of the correct chemical entity.

Part 1: Chemical Identity & Structural Nomenclature[4]

The following data constitutes the "Gold Standard" identity for this molecule. Use these identifiers for cross-referencing rather than relying solely on text-based names.

Core Identifiers Table[3][5]

Identifier Type	Value	Notes
CAS Registry Number	1167055-30-2	Primary Identifier.[1][3] Distinct from 53924-05-3 (7-chloroindole).[1][3][4]
IUPAC Name	7-chloro-1H-indol-4-ol	Preferred Systematic Name.[1][3]
InChI Key	DKGLLKSEKJTDBK-UHFFFAOYSA-N	Critical for Database Search. Hash of the structure.
Canonical SMILES	<chem>Oc1c2[nH]ccc2c(Cl)cc1</chem>	Useful for substructure searching.[3]
Molecular Formula	C ₈ H ₆ ClNO	MW: 167.59 g/mol

Structural Visualization

The structure features an indole core with a chlorine atom at position 7 and a hydroxyl group at position 4.[3] The '1H' notation in the IUPAC name specifies the tautomer where the nitrogen is protonated, which is the stable form for this phenol-like indole.[1][3]

Part 2: Database-Specific Synonym Mapping

Different databases and vendors index this compound using varying nomenclature conventions. Below is the mapping required to locate the compound across major platforms.

Public Chemical Databases[3][6]

- PubChem: Often indexed strictly by structure.[3] Text searches for "7-chloro-4-hydroxyindole" may redirect to the quinoline derivative or the des-chloro parent.[1][3]

- Search Strategy: Use InChI Key DKGLLKSEKJTDBK-UHFFFAOYSA-N.[1][3]
- ChemSpider / RSC: May use inverted indexing.[3]
 - Synonym:1H-Indol-4-ol, 7-chloro-[1][2][5][6]
- ChEMBL: As of current indexing, this specific intermediate may not have a dedicated ChEMBL ID (unlike its parent 7-chloroindole, ChEMBL111579).[3]
 - Implication: Do not assume a lack of ChEMBL ID means the compound is novel; it simply may not be a registered bioactive endpoint yet.[3]

Commercial Vendor Synonyms

Suppliers often use non-systematic trade names or catalog codes.[3]

- Common Vendor Name:7-Chloro-4-hydroxyindole (Omits '1H', technically ambiguous but widely used).[1][3]
- Inverted Catalog Name:Indole, 7-chloro-4-hydroxy-[1][3][5]
- Key Catalog Codes:
 - Reagentia:R000D06[3][5]
 - Synthonix:[3]SY3H99DEFA49[3]

Part 3: Nomenclature Pitfalls & Disambiguation

This section addresses the "Expertise" component of the guide.[3] The following compounds are frequently purchased in error due to name similarity.

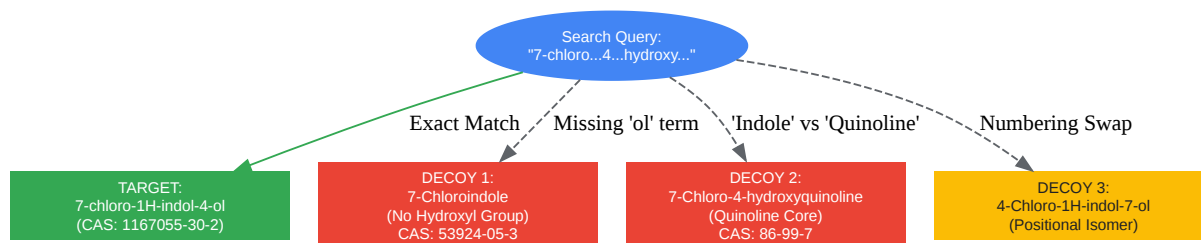
The "Decoy" Structures[1]

- The "Missing Hydroxyl" Trap:
 - Name: 7-Chloroindole[1][2][4][5][7]
 - CAS: 53924-05-3[1][4]

- Risk:[3] High.[3] Often appears in search results for "7-chloro indole" if the "4-ol" term is not strictly enforced.[1][3]
- The "Quinoline" Trap:
 - Name: 7-Chloro-4-hydroxyquinoline[1][5][8]
 - CAS: 86-99-7[1][8]
 - Risk:[3] High.[3] "Hydroxy" and "Chloro" positions are identical, but the core ring is quinoline (6+6) instead of indole (6+5).[3]
- The "Isomer" Trap:
 - Name: 4-Chloro-1H-indol-7-ol[1][9]
 - Risk:[3] Moderate.[3] The substituents are swapped. This drastically alters electronic properties and binding affinity.[3]

Visual Disambiguation Logic

The following diagram illustrates the logical separation between the target molecule and its common decoys.



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Figure 1: Disambiguation logic flow distinguishing **7-chloro-1H-indol-4-ol** from common false positives.

Part 4: Validated Search Protocol

To ensure scientific integrity in procurement or data mining, follow this step-by-step workflow. This protocol relies on InChI Key verification rather than text matching.[3]

Step 1: Generate the InChI Key

Do not trust vendor text descriptions blindly.[3]

- Draw the structure in your chemical drawing software (ChemDraw, MarvinSketch).[3]
 - Check: Indole core, Cl at 7, OH at 4.[3]
- Generate the InChI Key.[3][10][4][11]
 - Expected Output:DKGLLKSEKJTDBK-UHFFFAOYSA-N[1]

Step 2: Database Query

Use the generated key for searching.[3]

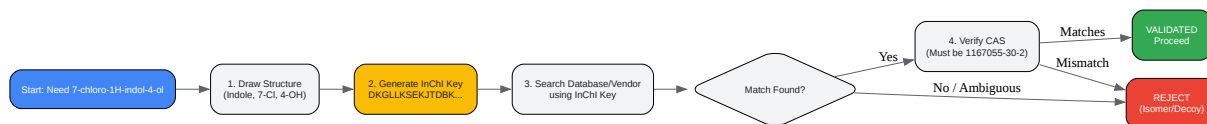
- Google/PubChem: Search DKGLLKSEKJTDBK-UHFFFAOYSA-N.[1][3]
- Vendor Sites: If the InChI search fails, use CAS 1167055-30-2.[1][3]

Step 3: Structural Verification

Before finalizing any purchase or dataset entry, verify the SMILES string provided by the source against your reference.[3]

- Reference SMILES:Oc1c2[nH]ccc2c(Cl)cc1[9]
- If the vendor SMILES is:Clc1cccc2c(O)ccn12 (Quinoline) -> REJECT.[3]

Workflow Diagram



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Figure 2: Validated search workflow using structural hashing (InChI) to bypass nomenclature errors.

References

- Sigma-Aldrich (Merck). **7-chloro-1H-indol-4-ol** Product Page (CAS 1167055-30-2). Retrieved from
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 104644 (7-Chloroindole - Decoy Reference). Retrieved from
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66593 (7-Chloro-4-hydroxyquinoline - Decoy Reference). Retrieved from
- Reagentia. 7-CHLORO-4-HYDROXY INDOLE Product Data. Retrieved from

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Sources

- [1. Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)
- [2. 1,2-epoksy-4-winylocykloheksan \(mieszanina izomerów\) 98.0% \[106-86-5\] - Pol-Aura \[pol-aura.pl\]](#)

- [3. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 7-CHLORO-4-HYDROXY INDOLE \(1 x 250 mg\) | Reagentia \[reagentia.eu\]](#)
- [6. 7-氯-4-羟基-3-喹啉羧酸 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [7. reagentia.eu \[reagentia.eu\]](#)
- [8. 7-Chloro-4-hydroxyquinoline | CAS 86-99-7 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [9. 4-chloro-1H-indol-7-ol - C8H6ClNO | CSSB00009842968 \[chem-space.com\]](#)
- [10. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [11. Indole | C8H7N | CID 798 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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